molecular formula C13H17N5O4 B11694447 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-N'-(2-nitrophenyl)ethane-1,2-diamine

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-N'-(2-nitrophenyl)ethane-1,2-diamine

Cat. No.: B11694447
M. Wt: 307.31 g/mol
InChI Key: BLKKBTRIZZEWLJ-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . The resulting intermediate is then further reacted with appropriate reagents to introduce the nitro group and the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}AMINO)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may also contribute to the compound’s activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-N'-(2-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H17N5O4/c1-10-13(17-22-16-10)21-9-8-14-6-7-15-11-4-2-3-5-12(11)18(19)20/h2-5,14-15H,6-9H2,1H3

InChI Key

BLKKBTRIZZEWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1OCCNCCNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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